3-methylidene-1-[(oxan-4-yl)methyl]piperidine

Molecular Shape Fsp3 Drug-likeness

3-Methylidene-1-[(oxan-4-yl)methyl]piperidine (CAS 2034298-85-4) is a disubstituted piperidine building block with the molecular formula C₁₂H₂₁NO and a calculated molecular weight of 195.30 g/mol. The compound features two distinguishing structural elements: an exocyclic methylidene group (=CH₂) at the piperidine 3-position, introducing an sp²-hybridized carbon centre, and an N-linked oxan-4-ylmethyl (tetrahydro-2H-pyran-4-ylmethyl) substituent that replaces the secondary amine proton with a saturated oxygen-containing heterocycle.

Molecular Formula C12H21NO
Molecular Weight 195.306
CAS No. 2034298-85-4
Cat. No. B2654005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylidene-1-[(oxan-4-yl)methyl]piperidine
CAS2034298-85-4
Molecular FormulaC12H21NO
Molecular Weight195.306
Structural Identifiers
SMILESC=C1CCCN(C1)CC2CCOCC2
InChIInChI=1S/C12H21NO/c1-11-3-2-6-13(9-11)10-12-4-7-14-8-5-12/h12H,1-10H2
InChIKeyLEZCKMAIODRKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methylidene-1-[(oxan-4-yl)methyl]piperidine (CAS 2034298-85-4): Structural Baseline and Procurement Context


3-Methylidene-1-[(oxan-4-yl)methyl]piperidine (CAS 2034298-85-4) is a disubstituted piperidine building block with the molecular formula C₁₂H₂₁NO and a calculated molecular weight of 195.30 g/mol . The compound features two distinguishing structural elements: an exocyclic methylidene group (=CH₂) at the piperidine 3-position, introducing an sp²-hybridized carbon centre, and an N-linked oxan-4-ylmethyl (tetrahydro-2H-pyran-4-ylmethyl) substituent that replaces the secondary amine proton with a saturated oxygen-containing heterocycle. This dual-substitution pattern is uncommon among commercially available piperidine research chemicals and positions the compound as a potential intermediate for library synthesis or fragment-based discovery programmes. The compound is not indexed in PubChem or ChemSpider as of the search date and lacks peer-reviewed biological activity data, placing it in the category of underexplored but structurally differentiated chemical probes .

Why Generic Piperidine Substitution Cannot Replace 3-Methylidene-1-[(oxan-4-yl)methyl]piperidine in Research Applications


Piperidine-based building blocks are among the most abundant research chemical categories, yet the specific combination of a C3 exocyclic methylidene and an N-oxan-4-ylmethyl group in CAS 2034298-85-4 generates a physicochemical profile that cannot be replicated by either simpler methylidenepiperidines or saturated N-substituted piperidines. The 3-methylidene group reduces the fraction of sp³-hybridised carbons (Fsp₃) from 1.0 in fully saturated analogs to approximately 0.917, altering molecular shape, conformational flexibility, and potential π-interaction capacity . Simultaneously, the N-oxan-4-ylmethyl group eliminates the hydrogen bond donor (HBD) capability present in 3-methylidenepiperidine (HBD = 1 → HBD = 0), shifting the compound's permeability and solubility profile . Substituting with 4-[(oxan-4-yl)methyl]piperidine (CAS 1864060-26-3, Fsp₃ = 1.0, HBD = 1, LogP = 1.30) or 3-methylidenepiperidine (CAS 15031-81-9, LogP = 0.75 as HCl salt, HBD = 1, Fsp₃ = 0.67) would produce materially different molecular recognition, reactivity, and ADME-predictive properties . The evidence below quantifies these dimensions.

Quantitative Differentiation Evidence: 3-Methylidene-1-[(oxan-4-yl)methyl]piperidine vs. Closest Structural Analogs


Fsp₃ Molecular Shape Index: 3-Methylidene-1-[(oxan-4-yl)methyl]piperidine vs. Saturated Analog 4-[(Oxan-4-yl)methyl]piperidine

The exocyclic methylidene group at C3 reduces the sp³-hybridised carbon fraction (Fsp₃) of CAS 2034298-85-4 by approximately 8.3 percentage points relative to the fully saturated comparator 4-[(oxan-4-yl)methyl]piperidine (CAS 1864060-26-3). Fsp₃ is a widely used metric for assessing molecular complexity and drug-likeness; compounds with Fsp₃ ≥ 0.45 are considered more 'lead-like,' and deviations within a congeneric series can predictably alter solubility, target promiscuity, and clinical success rates [1]. The target compound occupies an intermediate Fsp₃ space (0.917) that is distinct from both the fully saturated analog (1.0) and the unsubstituted 3-methylidenepiperidine (0.667), offering a differentiated three-dimensional profile for fragment-based screening libraries .

Molecular Shape Fsp3 Drug-likeness Conformational Analysis

Hydrogen Bond Donor Count: Elimination of the Piperidine NH via N-Oxan-4-ylmethyl Substitution

N-alkylation of the piperidine nitrogen with the oxan-4-ylmethyl group eliminates the sole hydrogen bond donor (HBD) present in 3-methylidenepiperidine (HBD = 1), converting the target compound into a pure hydrogen bond acceptor (HBA = 2, HBD = 0). This zero-HBD profile is shared with N-Boc-3-methylenepiperidine (CAS 276872-89-0; HBD = 0, HBA = 2, XLogP3 = 1.8, TPSA = 29.5 Ų), a protected building block with established utility in parallel synthesis [1]. However, the target compound replaces the base-labile Boc group with a chemically stable ether-containing substituent, offering superior compatibility with acidic and nucleophilic reaction conditions.

Hydrogen Bonding Permeability ADME Physicochemical Profiling

Lipophilicity Modulation: Estimated LogP Shift from N-Oxan-4-ylmethyl Substitution

The introduction of the N-oxan-4-ylmethyl group to the 3-methylidenepiperidine scaffold is predicted to increase lipophilicity by approximately 0.5–1.3 LogP units relative to the unsubstituted parent. While an experimentally measured LogP for CAS 2034298-85-4 is not publicly available, the direction and approximate magnitude of this shift can be triangulated from three reference points: 3-methylidenepiperidine hydrochloride (LogP = 0.75, Fluorochem), the saturated N-oxan-4-ylmethyl analog 4-[(oxan-4-yl)methyl]piperidine (LogP = 1.30, Fluorochem), and N-Boc-3-methylenepiperidine (XLogP3 = 1.8, PubChem) [1]. The structurally analogous N-Boc compound suggests that N-substitution on 3-methylidenepiperidine pushes LogP into the 1.8–2.5 range, a 'sweet spot' associated with favourable oral absorption in drug discovery.

Lipophilicity LogP Drug Design Physicochemical Properties

Synthetic Accessibility: Vinyl Radical 6-endo Cyclization Route to the 3-Methylidenepiperidine Core

The 3-methylidenepiperidine core scaffold is accessible via a selective 6-endo-trig vinyl radical cyclisation onto aldimine C=N bonds under tin hydride-mediated radical conditions, as established by Ryu et al. (Tetrahedron Letters, 1999) [1]. This methodology provides selective access to 3-methylenepiperidines over competing 5-exo cyclisation products, enabling efficient preparation of the core structure. For CAS 2034298-85-4, subsequent N-alkylation with oxan-4-ylmethyl halide or tosylate would complete the synthesis. In contrast, the saturated comparator 4-[(oxan-4-yl)methyl]piperidine requires a fundamentally different synthetic route (typically reductive amination or hydrogenation-based) and does not offer the exocyclic olefin as a reactive handle for further diversification .

Synthetic Methodology Radical Cyclization 3-Methylenepiperidine Building Block Synthesis

Class-Level Pharmacophoric Precedent: Methylidenepiperidine as a Hydrophobic Unit in CRF₁ Receptor Antagonists

The methylidenepiperidine scaffold has established precedent as a hydrophobic 'Up-Area' pharmacophoric element in non-peptide corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Nakazato et al. (Bioorg. Med. Chem., 2000) demonstrated that 4-methylidenepiperidine derivatives (compounds 8a, 8b) exhibit moderate CRF₁ receptor binding affinity, and further elaboration of the related 4-aryl-1,2,3,6-tetrahydropyridine series yielded high-affinity antagonists CRA1000 and CRA1001 with potent anxiolytic-like and antidepressant-like properties in vivo [1]. While CAS 2034298-85-4 itself has not been tested in CRF₁ assays, the 3-methylidenepiperidine regioisomer retains the key exocyclic olefin feature that defines this pharmacophoric class. The additional N-oxan-4-ylmethyl group provides an extra vector for modulating receptor interactions not available in the simpler 3-methylidenepiperidine parent (CAS 15031-81-9, which has HBD = 1, potentially limiting CNS penetration) .

CRF1 Receptor Methylidenepiperidine Receptor Antagonist Pharmacophore Design

Bisphosphonic Acid Derivatisation Potential: 3-Methylidenepiperidine as a Precursor for Anti-Osteoporosis Agents

The 3-methylidenepiperidine scaffold serves as a direct precursor for (piperidinomethylene)bis(phosphonic acid) derivatives, a compound class with demonstrated in vivo anti-osteoporosis activity. Mimura et al. (Chem. Pharm. Bull., 1993) reported that several 4-alkylidene-substituted (piperidinomethylene)bis(phosphonic acid) derivatives showed considerable inhibitory activity against parathyroid hormone-induced serum calcium elevation in thyroparathyroidectomised rats, with two 4-alkylidene compounds (8a and 8b) and a 4,4-cyclic dialkyl compound (61) exhibiting potent activity by both intravenous and peroral administration routes [1]. The exocyclic methylidene group in CAS 2034298-85-4 is the essential structural prerequisite for bisphosphonic acid formation via reaction with phosphite reagents; the saturated comparator 4-[(oxan-4-yl)methyl]piperidine (Fsp₃ = 1.0) lacks this olefinic handle and cannot directly participate in the (piperidinomethylene)bisphosphonate-forming reaction .

Bisphosphonate Anti-osteoporosis Bone Resorption Phosphonic Acid

Recommended Application Scenarios for 3-Methylidene-1-[(oxan-4-yl)methyl]piperidine (CAS 2034298-85-4) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Intermediate Fsp₃ and Zero HBD Scaffolds

The target compound's Fsp₃ of approximately 0.917 and zero HBD count make it a suitable fragment or scaffold for CNS-oriented fragment libraries where balanced saturation and low hydrogen bonding potential are desired. Its Fsp₃ falls between fully saturated piperidine analogs (Fsp₃ = 1.0) and flat aromatic fragments, occupying the 'lead-like' three-dimensionality space that correlates with improved clinical candidate quality [1]. The zero HBD profile, comparable to N-Boc-3-methylenepiperidine (CID 11252594, XLogP3 = 1.8, HBD = 0) but with superior chemical stability, supports its use in parallel synthesis workflows where Boc deprotection conditions would be problematic [2].

Synthesis of (Piperidinomethylene)bis(phosphonic acid) Derivatives for Bone Resorption Research

The C3 exocyclic methylidene enables direct conversion to (piperidinomethylene)bis(phosphonic acid) derivatives, a compound class with validated in vivo anti-osteoporosis activity via inhibition of parathyroid hormone-induced serum calcium elevation in thyroparathyroidectomised rat models [3]. The N-oxan-4-ylmethyl substituent introduces an additional oxygen-containing moiety that may modulate the pharmacokinetic profile of the resulting bisphosphonate relative to simpler N-alkyl or N-unsubstituted variants. Researchers can exploit this structural differentiation to explore structure-activity relationships beyond the 4-alkylidene series characterised by Mimura et al.

CRF₁ Receptor Antagonist Pharmacophore Exploration Using Regioisomeric Scaffolds

The 3-methylidenepiperidine core represents a regioisomeric variant of the 4-methylidenepiperidine hydrophobic unit validated in CRF₁ receptor antagonist design by Nakazato et al. [4]. While the 4-methylidene series yielded the high-affinity clinical candidates CRA1000 and CRA1001, the 3-methylidene regioisomer remains pharmacologically unexplored. Coupled with the N-oxan-4-ylmethyl group that eliminates the HBD (HBD = 0 vs. HBD = 1 in unsubstituted 3-methylidenepiperidine), CAS 2034298-85-4 offers a differentiated vector for probing the CRF₁ 'Up-Area' binding pocket with potentially improved CNS penetration characteristics .

Diversity-Oriented Synthesis via Exocyclic Olefin Functionalisation

The exocyclic methylidene group provides a unique reactive handle absent in saturated N-oxan-4-ylmethyl piperidine analogs (e.g., CAS 1864060-26-3, Fsp₃ = 1.0) . This olefin can participate in hydroboration-oxidation, epoxidation, cyclopropanation, cross-metathesis, or Heck-type coupling reactions to generate diverse compound libraries from a single building block. The synthetic accessibility of the 3-methylidenepiperidine core via 6-endo radical cyclisation, as demonstrated by Ryu et al., provides a viable route for preparing the scaffold at scale [5]. For procurement, this means one building block can serve multiple parallel chemistry workflows rather than requiring separate purchases of pre-functionalised analogs.

Quote Request

Request a Quote for 3-methylidene-1-[(oxan-4-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.